molecular formula C34H53NaO8 B14801066 Lasalocid-A (sodium);Ionophore X-537A (sodium);Antibiotic X-537A (sodium)

Lasalocid-A (sodium);Ionophore X-537A (sodium);Antibiotic X-537A (sodium)

Cat. No.: B14801066
M. Wt: 612.8 g/mol
InChI Key: RDHDUYAKDYQPEW-SQAPJDQFSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Lasalocid-A (sodium) is derived from the bacterium Streptomyces lasaliensis. The compound is typically isolated through fermentation processes followed by extraction and purification steps . The synthetic route involves the use of polyketide synthase pathways, which are responsible for the biosynthesis of the compound .

Industrial Production Methods

In industrial settings, Lasalocid-A (sodium) is produced through large-scale fermentation processes. The fermentation broth is subjected to various extraction and purification techniques to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Lasalocid-A (sodium) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: Substitution reactions can occur, leading to the replacement of certain functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of Lasalocid-A (sodium) include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products

The major products formed from these reactions include oxidized and reduced derivatives of Lasalocid-A (sodium), as well as substituted compounds with different functional groups .

Scientific Research Applications

Lasalocid-A (sodium) has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Employed in studies involving ion transport and membrane permeability.

    Medicine: Investigated for its potential therapeutic effects and as an antibacterial agent.

    Industry: Used as a feed additive in poultry to prevent coccidiosis

Mechanism of Action

Lasalocid-A (sodium) exerts its effects by binding to monovalent and divalent cations, such as potassium, sodium, calcium, and magnesium. This binding disrupts the normal ion fluxes across cell membranes, leading to altered cellular functions. In muscle fibers, for example, Lasalocid-A (sodium) dissociates calcium fluxes, affecting muscle contraction .

Comparison with Similar Compounds

Similar Compounds

    Monensin: Another ionophore antibiotic with similar ion-binding properties.

    Salinomycin: Known for its ionophore activity and use in poultry.

    Nigericin: An ionophore that facilitates the exchange of potassium and hydrogen ions.

Uniqueness

Lasalocid-A (sodium) is unique due to its specific binding affinity for a wide range of cations and its dual role as both an antibacterial agent and a coccidiostat. This dual functionality makes it particularly valuable in the poultry industry .

Properties

Molecular Formula

C34H53NaO8

Molecular Weight

612.8 g/mol

IUPAC Name

sodium;6-[7-[(5S)-5-ethyl-5-[(5R)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoate

InChI

InChI=1S/C34H54O8.Na/c1-9-25(31-21(6)18-34(11-3,42-31)26-16-17-33(40,10-2)23(8)41-26)30(37)22(7)28(35)19(4)12-14-24-15-13-20(5)29(36)27(24)32(38)39;/h13,15,19,21-23,25-26,28,31,35-36,40H,9-12,14,16-18H2,1-8H3,(H,38,39);/q;+1/p-1/t19?,21?,22?,23?,25?,26?,28?,31?,33-,34+;/m1./s1

InChI Key

RDHDUYAKDYQPEW-SQAPJDQFSA-M

Isomeric SMILES

CCC(C1C(C[C@@](O1)(CC)C2CC[C@@](C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)[O-])O.[Na+]

Canonical SMILES

CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)[O-])O.[Na+]

Origin of Product

United States

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